Dyngo-4a

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

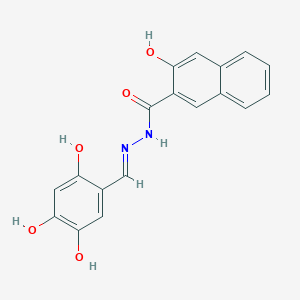

The synthesis of Dyngo-4a involves an overnight reaction via condensation of 3-hydroxy-2-naphthoic hydrazide with 2,4,5-trihydroxybenzaldehyde . This process is part of a larger toolkit for the synthesis of dynamin modulators .Molecular Structure Analysis

Dyngo-4a has a molecular formula of C18H14N2O5 . Its exact mass is 338.09 and its molecular weight is 338.319 . The structure of Dyngo-4a is a hydroxyphenyl hydrazone .Physical And Chemical Properties Analysis

Dyngo-4a has a molecular weight of 338.31 . Its chemical formula is C18H14N2O5 . The elemental analysis shows that it contains Carbon (63.90%), Hydrogen (4.17%), Nitrogen (8.28%), and Oxygen (23.64%) .科学的研究の応用

Neuroblastoma Cell Differentiation

Dyngo-4a has been found to induce differentiation in neuroblastoma cells through the AKT and ERK1/2 pathway . The compound inhibits neuroblastoma proliferation and induces cell differentiation. It was observed that Dyngo-4a induced differentiation at a significantly higher rate than retinoic acid treatment .

Cancer Treatment

Studies have reported that Dyngo-4a, a dynamin inhibitor, can be used to identify potential biomarkers and promising novel therapeutic targets for cancer treatment . This suggests its potential application in the field of oncology.

Investigation of Dynamin GTPase

Dyngo-4a has been synthesized for investigating dynamin GTPase . Dynamin is a large GTPase with roles in membrane fission during clathrin-mediated endocytosis, in actin dynamics, and in cytokinesis .

Materials Science & Engineering

Dyngo-4a has applications in the field of materials science and engineering, including 3D bioprinting, 3D printing, batteries, supercapacitors, fuel cells, and microbiological testing .

Protection Against Ferroptosis

Dyngo-4a has been found to block ferroptosis, a form of regulated necrosis characterized by a chain-reaction of detrimental membrane lipid peroxidation . It does this through combined modulation of iron uptake and inhibition of mitochondrial respiration .

Autophagy Induction

Dyngo-4a has been found to increase autophagic flux through the inhibition of mTORC1 and nuclear translocation of TFEB/TFE3, the master regulators of autophagy and lysosomal biogenesis . This suggests its potential application in the field of cellular biology.

作用機序

Mode of Action

Dyngo-4a interacts with its targets by inhibiting the GTPase activity of dynamin, thereby preventing the process of clathrin-mediated endocytosis . This interaction results in the prevention of botulin neurotoxin A (BoNTs) uptake and internalization, and the prevention of SNAP25 cleavage .

Biochemical Pathways

The primary biochemical pathway affected by Dyngo-4a is the clathrin-mediated endocytosis pathway . By inhibiting dynamin, Dyngo-4a disrupts the formation of clathrin-coated vesicles, which are essential for the internalization of various molecules, including receptors and nutrients . This disruption can have downstream effects on cellular signaling and nutrient uptake.

Pharmacokinetics

It is known that dyngo-4a is soluble in dmso to 100 mm , suggesting that it may have good bioavailability

Result of Action

The inhibition of dynamin by Dyngo-4a has several molecular and cellular effects. It prevents the uptake and internalization of botulin neurotoxin A (BoNTs), prevents SNAP25 cleavage, inhibits BoNTs induced paralysis, and delays botulism onset . In addition, Dyngo-4a has been shown to induce differentiation in Neuro-2a cells .

Action Environment

The action, efficacy, and stability of Dyngo-4a can be influenced by various environmental factors. For instance, in a study on the ocular surface, it was found that Dyngo-4a was remarkably protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that the oxidative environment can influence the action of Dyngo-4a.

Safety and Hazards

将来の方向性

Dyngo-4a has been shown to induce Neuro-2a cell differentiation and increase Tuj-1 positive staining . It also inhibits Neuro-2a cell proliferation in a dose-dependent manner . These findings suggest that Dyngo-4a could be a potential therapeutic target for counteracting botulism and for the treatment of neuroblastoma .

特性

IUPAC Name |

3-hydroxy-N-[(E)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHPUSKEWEOAP-DJKKODMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dyngo-4a | |

CAS RN |

1256493-34-1 |

Source

|

| Record name | 1256493-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)

![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)